molecular formula C6H8Na8O18P4 B13709449 D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt

D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt

Cat. No.: B13709449
M. Wt: 675.93 g/mol
InChI Key: OWZKSUDEYHIBFM-MHSOSLJKSA-F
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Description

D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt: is a phosphorylated derivative of inositol, a naturally occurring carbohydrate. This compound is known for its role in various biological processes, particularly in cellular signaling pathways. It is often used in research to study its effects on cellular functions and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt typically involves the phosphorylation of myo-inositol. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the inositol molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher degrees of phosphorylation, while reduction may produce partially dephosphorylated inositol derivatives.

Scientific Research Applications

D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt involves its interaction with specific molecular targets and pathways. It is known to uncouple chloride secretion from calcium signaling in epithelial cells, which is particularly relevant in the context of cystic fibrosis . The compound acts by inhibiting calcium-activated chloride channels, thereby reducing chloride secretion and modulating cellular ion balance.

Comparison with Similar Compounds

    D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another phosphorylated inositol derivative with similar biological activities.

    D-myo-Inositol 1,4,5-trisphosphate: A precursor in the biosynthesis of higher phosphorylated inositol phosphates.

    D-myo-Inositol 1,3,4,5,6-pentakisphosphate: A more highly phosphorylated inositol derivative with distinct biological functions.

Uniqueness: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt is unique in its specific pattern of phosphorylation, which confers distinct biological activities compared to other inositol phosphates. Its ability to modulate chloride secretion and interact with calcium signaling pathways makes it particularly valuable in research related to ion channel regulation and epithelial cell function.

Properties

Molecular Formula

C6H8Na8O18P4

Molecular Weight

675.93 g/mol

IUPAC Name

octasodium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H16O18P4.8Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m0......../s1

InChI Key

OWZKSUDEYHIBFM-MHSOSLJKSA-F

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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